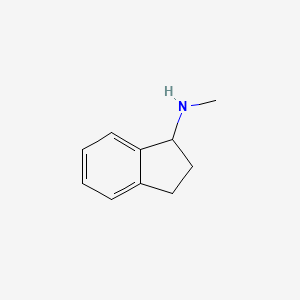

N-Methyl-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

N-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indanamine, where the nitrogen atom is methylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-2,3-dihydro-1H-inden-1-amine can be synthesized through several methods. One common approach involves the reduction of N-methyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Análisis De Reacciones Químicas

N-Alkylation Reactions

This compound undergoes alkylation at the nitrogen center, typically using alkyl halides or sulfonate esters under basic conditions.

Key Example:

In a 5 L reactor, N-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (340.0 g, 2.004 mol) was treated with phenylsulfonic acid propargyl ester (393.0 g, 2.003 mol) in toluene/water with 20% NaOH. The reaction proceeded at 20–25°C during addition, followed by heating to 45–50°C for 5 hours, yielding N-propargyl derivative (271.3 g, 93.08% purity) .

| Reagent | Solvent | Base | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Phenylsulfonic propargyl ester | Toluene/H₂O | NaOH (20%) | 45–50°C | N-Propargyl-2,3-dihydro-1H-inden-1-amine | 93.08% |

Oxidation Reactions

The secondary amine can be oxidized to imine or ketone derivatives under controlled conditions.

Experimental Conditions:

-

Oxidizing Agents : KMnO₄ (aqueous acidic conditions) or CrO₃.

-

Product : Conversion to N-methyl-2,3-dihydro-1H-inden-1-imine or indanone derivatives .

Reduction Pathways

The compound itself is synthesized via catalytic hydrogenation of its corresponding ketone precursor.

Synthetic Protocol:

-

Starting Material : 2,3-dihydro-1H-inden-1-one.

-

Reduction : Hydrogenation using Raney nickel in alkaline ethanol/water at 50–55°C .

-

Yield : 344.5 g (98.64% purity) of the hydrochloride salt after recrystallization .

Acid-Base Reactions

The amine forms stable salts with inorganic and organic acids, enhancing its crystallinity for purification.

Salt Formation:

-

Common Acids : HCl, H₂SO₄, or toluenesulfonic acid.

-

Example : Reaction with HCl in dichloromethane/water yielded the hydrochloride salt (Mp: 208.4–209.5°C) .

Substitution Reactions

Electrophilic aromatic substitution (e.g., halogenation) occurs at the indane ring, though regioselectivity depends on directing groups.

Halogenation:

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Product : 4-Halo-N-methyl-2,3-dihydro-1H-inden-1-amine derivatives.

Multi-Step "Telescoped" Syntheses

Industrial protocols often combine hydrogenation, alkylation, and salt formation without isolating intermediates.

Example:

A "three-step one-pot" process converted 2,3-dihydro-1H-inden-1-one to rasagiline (anti-Parkinson’s drug) via oxime formation, hydrogenation, and propargylation .

Reaction Comparison Table

Mechanistic Insights

-

N-Alkylation : Proceeds via SN2 mechanism in biphasic solvent systems, with NaOH neutralizing HCl byproduct .

-

Hydrogenation : Raney nickel facilitates syn-addition of hydrogen to the oxime intermediate, followed by reductive cleavage .

This compound’s versatility in alkylation, redox, and salt-forming reactions underpins its utility in synthesizing bioactive molecules, notably rasagiline and its analogs.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Methyl-2,3-dihydro-1H-inden-1-amine has the molecular formula and a molecular weight of 147.22 g/mol. Its structure features an indene core with a methylamine substitution, contributing to its unique pharmacological profile. The primary mechanisms of action include:

- Norepinephrine Reuptake Inhibition : NM-2-AI acts as a selective norepinephrine reuptake inhibitor (NRI), increasing norepinephrine availability in the synaptic cleft, which is crucial for mood regulation and cognitive functions.

- Serotonin Modulation : Preliminary studies indicate that it may also influence serotonin levels, further impacting mood stabilization and cognitive function.

Chemistry

NM-2-AI serves as a building block for synthesizing novel organic compounds. Its unique structure allows researchers to study reaction mechanisms and develop new materials with specific properties .

Biology

In biological research, NM-2-AI is utilized to develop bioactive molecules and explore their interactions with various biological targets. Its role as a norepinephrine reuptake inhibitor makes it particularly valuable in studying mood disorders .

Pharmacology

The compound has been investigated for its potential therapeutic applications in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD). Studies have shown that NM-2-AI can improve depressive-like behaviors in animal models, indicating its promise as a treatment option .

Anticancer Research

Research indicates that derivatives of NM-2-AI exhibit anticancer properties. In vitro studies have demonstrated effectiveness against specific cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

To better understand NM-2-AI's unique properties, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-N-(propynyl)-2,3-dihydroindene | Propargylated Indenamine | Different pharmacokinetic properties affecting receptor binding |

| 5-Methyl-2,3-dihydroindene | Methylated Indenamine | Variations in biological activity due to methyl group position |

| (R)-Rasagiline | Indane derivative | Designed specifically for Parkinson's disease treatment |

This table highlights how NM-2-AI's combination of structure and receptor interactions distinguishes it from other compounds within the same chemical family.

Case Studies and Research Findings

Several studies have explored the effects of NM-2-AI on neuropharmacological outcomes:

- A significant study on animal models indicated that specific dosages of NM-2-AI led to improved depressive-like behaviors. This suggests that further research into dosage optimization could enhance therapeutic outcomes for mood disorders .

- Another investigation characterized the in vitro and in vivo metabolism of NM-2-AI, providing insights into its pharmacokinetics and potential metabolic pathways .

Mecanismo De Acción

The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparación Con Compuestos Similares

N-Methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:

N-Methyl-2,3-dihydro-1H-inden-2-amine: A structural isomer with the methyl group attached to a different position on the indanamine ring.

2,3-Dihydro-1H-inden-1-amine: The non-methylated parent compound, which has different reactivity and properties.

N-Methyl-2,3-dihydro-1H-inden-1-one: The corresponding ketone, which can be reduced to form this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-Methyl-2,3-dihydro-1H-inden-1-amine is a bicyclic compound with significant biological activity, particularly in the realm of neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of 147.22 g/mol. Its structure features an indene core with a methylamine substitution, which contributes to its unique pharmacological profile. The compound acts primarily as a selective norepinephrine reuptake inhibitor (NRI) , influencing neurotransmitter levels that are critical in mood regulation and cognitive functions .

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems:

- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, this compound increases its availability in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression and anxiety .

- Serotonin Modulation : Preliminary studies suggest that it may also modulate serotonin levels, which are crucial for mood stabilization and cognitive function .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have shown that certain derivatives are particularly effective against specific cancer cell lines . This suggests potential applications in oncology, although further studies are required to elucidate the exact mechanisms involved.

Neurological Applications

Due to its structural similarity to neurotransmitters, this compound has been investigated for neurological activity. It is being explored for its potential use in treating conditions like attention-deficit hyperactivity disorder (ADHD) and other mood-related disorders .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-N-(propynyl)-2,3-dihydroindene | Propargylated Indenamine | Different pharmacokinetic properties affecting receptor binding |

| 5-Methyl-2,3-dihydroindene | Methylated Indenamine | Variations in biological activity due to methyl group position |

| (R)-Rasagiline | Indane derivative | Specifically designed for Parkinson's disease treatment |

This comparison highlights how N-Methyl-2,3-dihydro-1H-inden-1-amines' unique combination of structure and receptor interactions distinguishes it from other compounds.

Study on Neuropharmacological Effects

A significant study investigated the neuropharmacological effects of this compound on animal models. Results indicated a marked improvement in depressive-like behaviors when administered at specific dosages . The study concluded that further exploration into dosage optimization could enhance therapeutic outcomes.

Anticancer Activity Assessment

Another research effort focused on assessing the anticancer effects of N-Methyl derivatives. The findings revealed that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Propiedades

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUYZODYPPNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588279 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2084-72-2 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.